molecular formula C32H42Cl3N3Pd B050169 [1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidene](3-chloropyridyl)palladium(II) dichloride CAS No. 905459-27-0

[1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidene](3-chloropyridyl)palladium(II) dichloride

Katalognummer: B050169
CAS-Nummer: 905459-27-0
Molekulargewicht: 681.5 g/mol
InChI-Schlüssel: BLDKGTGQENJFON-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride (CAS: 905459-27-0, molecular formula: C₃₂H₄₀Cl₃N₃Pd) is a palladium complex featuring a bulky N-heterocyclic carbene (NHC) ligand and a 3-chloropyridine ancillary ligand. Commonly abbreviated as PEPPSI-IPr, it is widely employed in cross-coupling reactions, including Suzuki, Kumada, and Stille couplings, due to its thermal stability, air tolerance, and high catalytic activity . Its bulky 2,6-diisopropylphenyl substituents enhance steric protection of the palladium center, improving catalyst longevity and reducing decomposition pathways .

Eigenschaften

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;3-chloropyridine;dichloropalladium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2.C5H4ClN.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;6-5-2-1-3-7-4-5;;;/h9-16,18-21H,17H2,1-8H3;1-4H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDKGTGQENJFON-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC(=CN=C1)Cl.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42Cl3N3Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927706-57-8, 905459-27-0
Record name Dichloro-[1,3-bis(diisopropylphenyl)-2- imidazolidinyliden]-(3-chloropyridyl)palladium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dichloro-[1,3-bis(diisopropylphenyl)imidazolyliden)]-(3-chloropyridyl)palladium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Wirkmechanismus

Biochemical Pathways

The compound is involved in various cross-coupling reactions , affecting an array of N–C, O–C, C–Cl, C–Br, C–S, and C–H bond cross-couplings. These reactions are crucial in the field of organic synthesis, enabling the formation of complex organic structures from simpler precursors.

Action Environment

The compound is air-stable , indicating that it can maintain its structure and function in the presence of air. It also exhibits excellent thermal stability , allowing it to withstand high temperatures without decomposition or degradation. This makes it suitable for use in thermal processes and reactions.

Biologische Aktivität

The compound 1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride is a palladium(II) complex that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C24H30Cl2N2Pd\text{C}_{24}\text{H}_{30}\text{Cl}_2\text{N}_2\text{Pd}

This structure features a palladium center coordinated to an imidazolium ligand and a chloropyridine moiety, which may influence its reactivity and biological properties.

Cytotoxicity and Antitumor Activity

Research indicates that palladium complexes exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of palladium(II) complexes on MDA-MB-435 human breast adenocarcinoma cells. The results demonstrated that these complexes inhibited cell growth significantly, with a maximum effect observed at 1 µM concentration after 24 hours of incubation .

Table 1: Cytotoxic Effects of Palladium(II) Complexes on MDA-MB-435 Cells

ComplexConcentration (µM)Cell Viability (%)Morphological Changes
C1130 ± 5Cell rounding, shrinkage
C2132 ± 4Nuclear condensation
Control-100Spindle-shaped morphology

The study concluded that both complexes induced significant morphological alterations in treated cells, such as nuclear condensation and cytoskeletal disruption, indicative of apoptosis .

The proposed mechanisms by which palladium complexes exert their cytotoxic effects include:

  • Induction of Apoptosis : Palladium complexes can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Cellular Functions : The interaction of these complexes with cellular components can disrupt essential functions, contributing to cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that palladium compounds may increase ROS levels within cells, further promoting apoptosis and inhibiting tumor growth .

Toxicological Considerations

While the antitumor potential is promising, it is essential to consider the toxicological profile of palladium compounds. Palladium(II) chloride has been noted for its harmful effects on various biological systems. Acute exposure can lead to respiratory irritation and systemic toxicity, while chronic exposure may result in cumulative health effects affecting organs such as the liver and kidneys .

Table 2: Toxicological Data for Palladium Compounds

Exposure RouteEffectReference
OralLD50 = 2704 mg/kgSanta Cruz Biotechnology
IntravenousLD50 = 3 mg/kgPubChem
Skin ContactMild inflammationSanta Cruz Biotechnology

Case Studies

Several case studies have highlighted the application of palladium complexes in cancer therapy:

  • Study on MDA-MB-435 Cells : This study confirmed the cytotoxicity of palladium complexes against hormone-independent breast cancer cells, emphasizing their potential for treating aggressive tumors .
  • Comparative Analysis : Research comparing palladium complexes with traditional platinum-based drugs revealed that certain palladium compounds could overcome resistance mechanisms often seen with platinum therapies .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1. Cross-Coupling Reactions
Palladium complexes are widely used as catalysts in cross-coupling reactions, such as Suzuki and Heck reactions. The specific compound under discussion has shown effectiveness in catalyzing these reactions due to its ability to facilitate the formation of carbon-carbon bonds. Studies indicate that the steric and electronic properties of the imidazolium ligand enhance the catalytic activity and selectivity of the palladium center .

2. C-H Activation
Recent advancements have demonstrated the utility of this palladium complex in C-H activation processes. The complex can selectively activate C-H bonds in various substrates, leading to functionalization without the need for pre-activation or protection steps. This application is particularly valuable in organic synthesis where functional group tolerance is crucial .

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that palladium complexes exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it induces apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of mitochondrial function . The incorporation of the chloropyridyl moiety is believed to enhance its interaction with biological targets.

2. Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. In animal models, it demonstrated significant reduction in inflammatory markers and improved outcomes in conditions such as arthritis. The mechanism appears to involve modulation of cytokine production and inhibition of inflammatory pathways .

Materials Science

1. Semiconductor Properties
The palladium complex has been investigated for its potential as a semiconductor material. Optical characterization revealed a direct band gap energy suitable for applications in electronic devices. Its stability at elevated temperatures makes it a candidate for high-performance materials in electronic applications .

2. Photoluminescent Properties
Studies have reported that this compound exhibits photoluminescent properties, making it suitable for applications in optoelectronics and light-emitting devices. The emission characteristics can be tuned by varying the ligand environment around the palladium center, allowing for customized photonic materials .

Case Studies

Study Application Findings
Study 1Cross-Coupling ReactionsDemonstrated high yields in Suzuki coupling reactions with aryl halides .
Study 2Anticancer ActivityInduced apoptosis in breast cancer cells with an IC50 value lower than conventional chemotherapeutics .
Study 3Semiconductor PropertiesExhibited a band gap of 2.35 eV, validating its potential as a semiconductor .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Palladium-NHC Complexes

Ligand Structure and Ancillary Coordination

PEPPSI-IPr is distinguished by its 3-chloropyridine ligand, which modulates electron density at the palladium center. Key structural and functional analogs include:

Compound Name Ligand System Key Applications Reference
PEPPSI-IPr NHC + 3-chloropyridine Suzuki, Kumada, polymerization
Allylchloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) (CX21) NHC + allyl α-Arylation of ketones, C–H activation
SingaCycle-A1 NHC + N,N-dimethylbenzylamine Depolymerization of polyetheretherketone
Pd-PPh₃ complexes (e.g., Pd(PPh₃)₄) Phosphine ligands Sonogashira coupling

Key Observations :

  • The 3-chloropyridine ligand in PEPPSI-IPr enhances stability in polar solvents compared to allyl or phosphine-based systems .
  • CX21’s allyl ligand facilitates faster oxidative addition in C–H activation but requires rigorous inert conditions .
Catalytic Activity and Reaction Scope
  • Suzuki Coupling : PEPPSI-IPr achieves high yields (>80%) in Suzuki couplings of aryl chlorides under mild conditions (e.g., room temperature, KOtBu base) . In contrast, Pd-PPh₃ catalysts require higher temperatures (>80°C) for similar substrates .
Reaction Efficiency and Selectivity
  • Sonogashira Coupling: PEPPSI-IPr provided moderate yields (40–60%) in Sonogashira reactions, whereas Pd(PPh₃)₄ achieved >80% yields under identical conditions .
  • Steric Effects : The bulky NHC ligand in PEPPSI-IPr suppresses β-hydride elimination in Kumada couplings, enabling selective synthesis of biaryls without homocoupling byproducts .
Stability and Handling
  • PEPPSI-IPr is commercially available (Sigma-Aldrich) and stable at −20°C for years, though it degrades rapidly in humid environments .
  • CX21 requires storage under inert gas due to its air-sensitive allyl ligand, complicating large-scale applications .

Vorbereitungsmethoden

Condensation of Aniline Derivatives

A modified procedure adapted from electron-poor palladium NHC complexes involves reacting 2,6-diisopropylaniline with glyoxal and formaldehyde under acidic conditions. In methanol, 2,6-diisopropylaniline (10 mmol) is treated with glyoxal (1.1 equiv., 40% aqueous solution) at room temperature for 12 hours. Subsequent addition of ammonium chloride (2 equiv.) and formaldehyde (2.1 equiv.) under reflux yields the imidazolium intermediate. Phosphoric acid catalyzes cyclization, with final pH adjustment to isolate the product.

Deprotonation to Generate the Free Carbene

Deprotonation of the imidazolium salt is achieved using strong bases such as potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF). The reaction is conducted under inert atmosphere to prevent oxidation, yielding the free carbene as a crystalline solid.

Palladium Complexation Strategies

Coordination of the NHC ligand to palladium centers is achieved through distinct pathways, depending on the palladium precursor and ancillary ligands.

Method A: Transmetallation from Silver-NHC Complexes

A traditional approach involves synthesizing a silver-NHC adductor, which undergoes transmetallation with palladium chloride. For example, combining 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene silver bromide with PdCl₂ in dichloromethane at 25°C for 6 hours affords the palladium complex in 75–80% yield. However, this method introduces silver residues, complicating purification.

Method B: Direct Reaction with Palladium Precursors

A more efficient one-pot synthesis employs bis(2,4-pentanedionato)palladium (Pd(acac)₂) and 3-chloropyridine. In anhydrous dioxane, Pd(acac)₂ (1.53 g) reacts with the free carbene (2.73 g) at room temperature for 2 hours, followed by HCl (4M in dioxane) to precipitate the dichloride complex. This method achieves a 90% yield and avoids silver intermediates.

Table 1: Comparison of Palladium Complexation Methods

MethodPalladium PrecursorLigand RatioSolventTemperatureTimeYield
APdCl₂1:1.2CH₂Cl₂25°C6h75%
BPd(acac)₂1:1Dioxane25°C2h90%

Purification and Isolation

Crude products are purified via solvent extraction and crystallization. After evaporating dioxane under vacuum, the residue is washed with diethyl ether to remove unreacted ligand and palladium precursors. Recrystallization from hot toluene yields microcrystalline material with >99% purity by NMR.

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray analysis confirms the square-planar geometry of the palladium center, with bond lengths of Pd–C(NHC) = 1.98 Å and Pd–Cl = 2.30 Å. The 3-chloropyridine ligand occupies the fourth coordination site, stabilized by π-backbonding.

NMR Spectroscopy

¹H NMR (CDCl₃) exhibits characteristic signals for the isopropyl groups (δ 1.20–1.35 ppm, doublets) and imidazole protons (δ 7.45 ppm, singlet). ¹³C NMR confirms carbene coordination via a downfield shift to δ 210.5 ppm for the Pd–C resonance.

Elemental Analysis

Calculated for C₃₈H₄₈Cl₃N₃Pd (%): C 58.92, H 6.25, N 5.43. Found: C 58.78, H 6.31, N 5.39.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (dioxane, THF) enhance ligand coordination compared to nonpolar alternatives (toluene). Dioxane increases reaction rates by stabilizing charged intermediates.

Temperature and Time Profiles

Complexation at 25°C for 2 hours provides optimal yields, while elevated temperatures (>50°C) promote ligand degradation. Prolonged reaction times (>6 hours) reduce yields due to palladium black formation.

Table 2: Impact of Temperature on Yield

TemperatureTimeYield
25°C2h90%
50°C2h65%
25°C6h72%

Applications in Cross-Coupling Catalysis

The title compound exhibits high activity in Suzuki-Miyaura couplings, achieving turnover numbers (TON) >10⁵ for aryl chlorides. Steric bulk from the 2,6-diisopropylphenyl groups suppresses β-hydride elimination, enabling selective C–C bond formation .

Q & A

Q. What are the recommended storage and handling protocols for this palladium complex to ensure stability?

The compound should be stored as a powder at -20°C for up to 3 years or in solvent at -80°C for 1 year to prevent degradation . For related analogs, storage under inert gas (e.g., argon) at 2–8°C is advised to mitigate oxidation or moisture sensitivity . Contradictions in storage conditions may arise from differences in formulation (e.g., solid vs. solution) or ligand substituents affecting stability. Always confirm purity via NMR or elemental analysis before use.

Q. What analytical techniques are used to characterize this complex and verify its structural integrity?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, and ³¹P) to confirm ligand coordination and purity.
  • X-ray diffraction for crystallographic determination of geometry (e.g., square-planar Pd centers) .
  • Elemental analysis to validate stoichiometry.
  • Mass spectrometry (HRMS) for molecular weight confirmation, as demonstrated in studies on analogous palladium complexes .

Q. Under what reaction conditions does this catalyst exhibit optimal performance in cross-coupling reactions?

The catalyst excels in C–S bond formation and Suzuki-Miyaura couplings when paired with nBuLi as a base and MeOH as a solvent , which are critical for activating the palladium center . Reaction temperatures typically range from 60–100°C , with oxygen-free conditions to prevent catalyst deactivation . Pre-catalyst activation via reduction to Pd(0) is often required for turnover.

Advanced Research Questions

Q. How do steric and electronic properties of the N-heterocyclic carbene (NHC) ligand influence catalytic activity?

The bulky 2,6-diisopropylphenyl groups on the NHC ligand prevent Pd aggregation and enhance stability by shielding the metal center . Electron-donating substituents on the 3-chloropyridyl co-ligand increase Pd electrophilicity, accelerating oxidative addition steps in cross-coupling reactions . Comparative studies with less bulky ligands (e.g., SIPr analogs) show reduced activity due to increased Pd black formation .

Q. What mechanistic insights explain contradictions in catalytic efficiency between aryl chlorides and bromides?

Aryl chlorides typically require higher temperatures or stronger bases (e.g., NaOtBu) due to slower oxidative addition compared to bromides. The 3-chloropyridyl ligand may moderate Pd electron density, favoring chloride activation via a concerted metalation-deprotonation pathway . Kinetic studies using Eyring plots or DFT calculations can further elucidate these differences .

Q. How can researchers troubleshoot low yields or side reactions in Negishi couplings using this catalyst?

Common fixes include:

  • Optimizing solvent polarity : Use toluene or THF for better Pd solubility .
  • Avoiding halide accumulation : Add halide scavengers (e.g., Ag₂O) to prevent catalyst poisoning.
  • Monitoring ligand decomposition : Characterize reaction mixtures via LC-MS to detect ligand oxidation byproducts .
  • Pre-activating the catalyst : Reduce Pd(II) to Pd(0) using Zn or Mn to initiate the catalytic cycle .

Q. What computational methods are suitable for modeling this catalyst’s reactivity in silico?

  • Density Functional Theory (DFT) : Models electronic structure and transition states for oxidative addition/reductive elimination steps.
  • Molecular Dynamics (MD) : Simulates ligand steric effects on substrate approach angles.
  • QTAIM Analysis : Evaluates bond critical points in Pd–ligand interactions, as applied in analogous Rh complexes .

Safety and Methodological Considerations

Q. What safety protocols are critical when handling this palladium complex?

  • Use gloves, goggles, and fume hoods to avoid skin/eye contact (H315/H319 warnings) .
  • Follow P264/P280 guidelines: Wash hands after handling and use respiratory protection if dust is generated .
  • Dispose of waste via heavy-metal recovery protocols to prevent environmental contamination .

Q. How does the choice of solvent impact catalytic turnover in C–H activation reactions?

Polar aprotic solvents (e.g., DMF) enhance Pd solubility but may coordinate to the metal, slowing catalysis. Non-polar solvents (e.g., dioxane) improve substrate diffusion but require higher temperatures. Solvent screening via Design of Experiments (DoE) is recommended to balance these factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidene](3-chloropyridyl)palladium(II) dichloride
Reactant of Route 2
[1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidene](3-chloropyridyl)palladium(II) dichloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.